

2,3,4,6-Tetrachloropyridine: A Linchpin in Complex Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3,4,6-Tetrachloropyridine**

Cat. No.: **B080340**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **2,3,4,6-Tetrachloropyridine** (CAS No. 14121-36-9) is a highly functionalized heterocyclic building block that has garnered significant interest in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring chlorine atoms at the 2, 3, 4, and 6 positions of the pyridine ring, imparts a distinct reactivity profile that is instrumental in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of **2,3,4,6-tetrachloropyridine**, with a focus on its utility in modern organic synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **2,3,4,6-tetrachloropyridine** is essential for its effective use in synthesis. The following tables summarize key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of **2,3,4,6-Tetrachloropyridine**

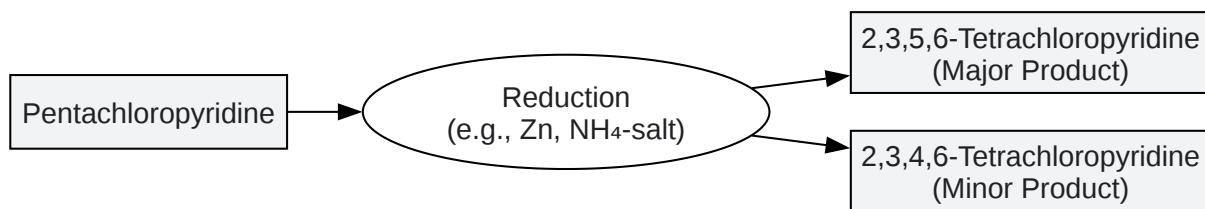

Property	Value	Reference
Molecular Formula	C ₅ HCl ₄ N	[1]
Molecular Weight	216.88 g/mol	[1]
Melting Point	37.5 - 38 °C	
Boiling Point	248.0 - 249.5 °C at 760 Torr	
Density	1.662 g/cm ³	
Vapor Pressure	0.0208 mmHg at 25°C	

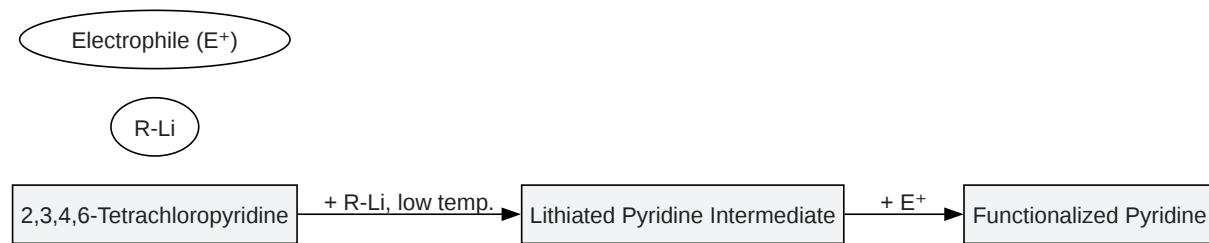
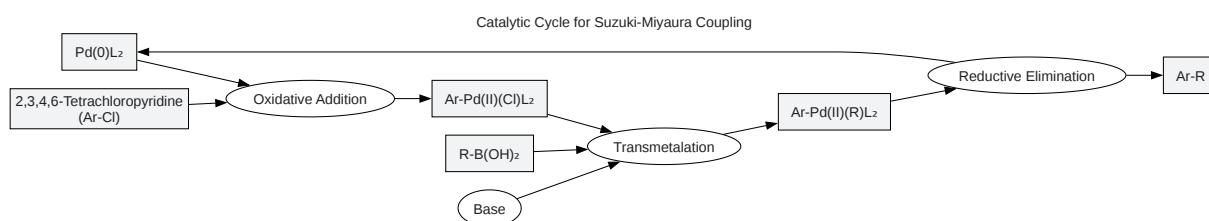
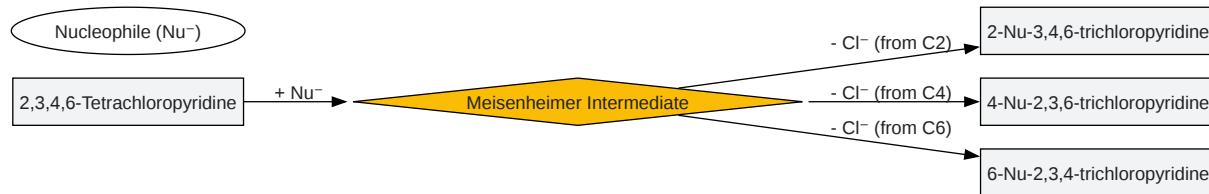
Table 2: Spectroscopic Data for **2,3,4,6-Tetrachloropyridine**

Technique	Data	Reference
Mass Spectrometry (GC-MS)	Source of Spectrum: W5-1989-37504-28032	[1]
¹ H NMR	Data not available in search results	
¹³ C NMR	Data not available in search results	

Synthesis of **2,3,4,6-Tetrachloropyridine**

The synthesis of the unsymmetrical **2,3,4,6-tetrachloropyridine** isomer is less commonly reported than its 2,3,5,6-symmetrical counterpart. One documented method involves the reductive dechlorination of pentachloropyridine. While this process primarily yields 2,3,5,6-tetrachloropyridine, the 2,3,4,6-isomer is formed as a minor byproduct.[\[2\]](#) The selective synthesis of **2,3,4,6-tetrachloropyridine** in high yield remains a challenge and an area for further research.

[Click to download full resolution via product page](#)




Synthesis of Tetrachloropyridine Isomers

Core Reactivity and Synthetic Applications

The reactivity of **2,3,4,6-tetrachloropyridine** is dictated by the electron-withdrawing nature of the four chlorine atoms and the nitrogen heteroatom, which makes the pyridine ring highly susceptible to nucleophilic attack. The unsymmetrical substitution pattern offers opportunities for regioselective functionalization.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry. In polychlorinated pyridines, the positions most activated towards nucleophilic attack are typically the C2/C6 and C4 positions, due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. For **2,3,4,6-tetrachloropyridine**, the C2, C4, and C6 positions are all activated. The regioselectivity of a given reaction will depend on the nature of the nucleophile, the reaction conditions, and steric factors. The chlorine at the C2 and C6 positions are generally the most labile.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,4,6-Tetrachloropyridine | C5HCl4N | CID 84208 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. US4703123A - Process for producing 2,3,5,6-tetrachloropyridine - Google Patents
[patents.google.com]
- To cite this document: BenchChem. [2,3,4,6-Tetrachloropyridine: A Linchpin in Complex Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080340#key-building-block-2-3-4-6-tetrachloropyridine-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com